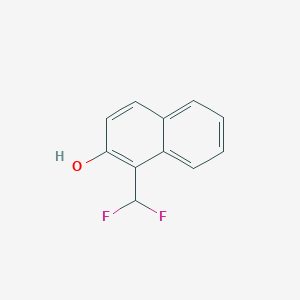

1-(Difluoromethyl)-2-naphthol

Description

Significance of Organofluorine Chemistry in Advanced Materials and Chemical Transformations

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has had a transformative impact on the development of advanced materials and novel chemical reactions. numberanalytics.comnumberanalytics.comnih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comuzh.ch This is largely due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. rsc.org

In the realm of advanced materials , organofluorine compounds are integral to the creation of fluoropolymers, which are prized for their exceptional thermal stability and chemical resistance. numberanalytics.com These materials find widespread application in various industries.

The influence of organofluorine chemistry extends to chemical transformations , where the development of new fluorination and fluoroalkylation reagents has provided chemists with a diverse toolkit for synthesizing complex fluorinated molecules. ohiolink.edu The strategic placement of fluorine can modulate the reactivity of a molecule, enabling new synthetic pathways and the construction of novel molecular architectures. uzh.ch The growing interest in fluorinated compounds stems from their potential to create new pharmaceuticals, agrochemicals, and functional materials with enhanced properties. numberanalytics.com

The Difluoromethyl (CF2H) Moiety: Unique Attributes and Research Interest

Among the various fluorine-containing functional groups, the difluoromethyl (CF2H) group has garnered significant attention due to its distinct combination of properties. ohiolink.edunih.gov Its ability to act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for other functional groups makes it a valuable motif in medicinal chemistry and materials science. ohiolink.edualfa-chemistry.comresearchgate.net

From a steric perspective, the CF2H group is larger than a hydroxyl group but offers a different conformational profile compared to a trifluoromethyl (CF3) group. nih.gov This intermediate size allows it to be incorporated into molecules without causing significant steric hindrance that might disrupt binding to biological targets. rsc.org

A comparison of the properties of the hydroxyl, difluoromethyl, and methyl groups is presented in the table below.

| Property | OH Group | CF2H Group | CH3 Group |

| Inductive Effect (σI) | Similar to CF2H nih.govresearchgate.net | Similar to OH nih.govresearchgate.net | Weaker than OH and CF2H nih.gov |

| Steric Bulk | Smaller than CF2H nih.gov | Larger than OH nih.gov | Similar to CF2H nih.gov |

| Resonance Effect (σR) | Stronger than CF2H nih.gov | Weaker than OH nih.gov | Not applicable |

| Hydrogen Bond Donor | Yes nih.gov | Yes nih.gov | No nih.gov |

A defining characteristic of the difluoromethyl group is its capacity to act as a hydrogen bond donor. beilstein-journals.orgnih.gov The polarization of the C-H bond by the adjacent fluorine atoms imparts a significant degree of acidity to the hydrogen atom, enabling it to form hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms. nih.govbeilstein-journals.org This interaction, while generally weaker than that of a conventional hydroxyl or amine group, is a crucial factor in determining molecular conformation and intermolecular interactions. beilstein-journals.orgresearchgate.net

The ability of the CF2H group to form intramolecular hydrogen bonds can lock a molecule into a specific conformation, which can be advantageous for enhancing binding affinity to a biological target. nih.gov For instance, studies on o-nitro-α,α-difluorotoluene dimers have shown that the CF2H group can stabilize the dimer structure through hydrogen bonding, similar to the hydroxyl group in o-nitrophenol dimers. chemistryviews.org The bonding energy of the CF2H-substituted dimer has been calculated to be -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol of the OH-substituted dimer. chemistryviews.org

This isosteric relationship is a powerful tool in drug design, allowing medicinal chemists to fine-tune the properties of a lead compound to enhance its efficacy and pharmacokinetic profile. nih.govsemanticscholar.org By replacing a metabolically vulnerable hydroxyl or thiol group with a robust CF2H group, the resulting molecule can exhibit improved resistance to metabolic degradation. ohiolink.edusemanticscholar.org

Hydrogen Bond Donor Capabilities and their Influence on Molecular Architecture

Naphthol Derivatives as Versatile Scaffolds in Organic Synthesis

Naphthols, which are hydroxyl derivatives of naphthalene (B1677914), are highly versatile building blocks in organic synthesis. vapourtec.comsmu.eduijstr.org Their extended π-electron system and the presence of a reactive hydroxyl group make them valuable precursors for a wide range of chemical transformations. smu.edu Naphthol derivatives are key components in the synthesis of dyes, pharmaceuticals, and other functional materials. smu.edu

The reactivity of the naphthol scaffold allows for functionalization at various positions, leading to a diverse array of substituted naphthalene derivatives. rsc.org For example, the Betti reaction, a multicomponent reaction involving a naphthol, an aldehyde, and an amine, provides a straightforward route to aminobenzylnaphthols, which have shown promising biological activities. researchgate.net Furthermore, 1-amidoalkyl-2-naphthol derivatives are of increasing interest due to their biological activities and their utility in synthesizing other important molecules like aminoalkyl naphthols and oxazines. mdpi.com

Overview of Research Directions for 1-(Difluoromethyl)-2-naphthol

Given the unique properties of the difluoromethyl group and the versatility of the naphthol scaffold, research into this compound is poised to explore several exciting directions. The synthesis of this compound would likely involve the introduction of the difluoromethyl group onto the naphthol ring system, potentially through methods like copper- or palladium-catalyzed difluoromethylation of a suitable naphthol precursor. rsc.org

Once synthesized, the reactivity of this compound could be investigated, exploring how the interplay between the CF2H group and the naphthol ring influences its chemical behavior. For example, the hydrogen-bonding capabilities of both the hydroxyl and difluoromethyl groups could lead to interesting supramolecular assemblies.

Furthermore, the potential applications of this compound and its derivatives could be a major research focus. Given the established roles of both organofluorine compounds and naphthol derivatives in medicinal chemistry and materials science, this novel compound could serve as a valuable building block for the development of new bioactive molecules and advanced materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

1-(difluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11,14H |

InChI Key |

VKGSNBUVJQMFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)O |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 1 Difluoromethyl 2 Naphthol Formation

Investigation of Radical Intermediates and Propagation Pathways

The introduction of a difluoromethyl (CF2H) group onto a naphthol ring can proceed through a radical-mediated pathway. These reactions often involve the generation of a highly reactive difluoromethyl radical (•CF2H), which then engages with the naphthol substrate.

Visible-light photoredox catalysis is a prominent strategy for generating such radicals under mild conditions. beilstein-journals.org In a typical cycle, a photocatalyst, such as fac-Ir(ppy)3, is excited by visible light, enabling it to interact with a difluoromethyl radical precursor like bromodifluoromethane (B75531) (BrCF2H). smolecule.com This interaction can lead to the formation of the •CF2H radical.

The proposed propagation pathway involves several key steps:

Radical Generation : A suitable precursor, under photoredox or other radical initiation conditions, generates the difluoromethyl radical (•CF2H). beilstein-journals.org

Radical Addition : The electrophilic •CF2H radical regioselectively adds to the electron-rich C1 position of the 2-naphthol (B1666908) ring, forming a radical intermediate. beilstein-journals.org

Oxidation and Deprotonation : This radical intermediate is then oxidized in a single-electron-transfer (SET) process, often involving the photocatalyst, to form a cationic intermediate. Subsequent deprotonation from the hydroxyl group re-aromatizes the ring system to furnish the final 1-(difluoromethyl)-2-naphthol product. beilstein-journals.org

Mechanistic studies, including the use of radical scavengers like TEMPO, have been employed to confirm the involvement of these radical intermediates. The introduction of such scavengers significantly impedes or halts the reaction, providing strong evidence for a radical-based mechanism. beilstein-journals.org While some pathways may involve caged or metal-associated radical intermediates, the fundamental role of a free CF2H radical is a common theme in these transformations. beilstein-journals.org

Detailed Analysis of Transition States in Catalytic Cycles

In metal-catalyzed difluoromethylation reactions, the structure and stability of the transition state are paramount in determining the reaction's efficiency and selectivity. While direct experimental observation of transition states is challenging, computational studies and mechanistic experiments provide significant insights.

For enantioselective processes, the transition state model often involves the precise three-dimensional arrangement of the catalyst, the naphthol substrate, and the difluoromethylating agent. Key interactions that stabilize the favored transition state include:

Hydrogen Bonding : The hydroxyl group of the 2-naphthol can form a hydrogen bond with a basic site on the chiral catalyst, helping to lock the substrate in a specific orientation. acs.org

π-π Stacking : Attractive π-stacking interactions between the aromatic rings of the naphthol substrate and aromatic moieties on the catalyst's chiral ligand can significantly stabilize the transition state leading to the major enantiomer. acs.orgnih.gov

Steric Repulsion : The bulky groups on the chiral ligand create a sterically defined pocket, forcing the substrate to adopt a conformation that minimizes steric clashes, thereby directing the attack of the difluoromethyl group to one face of the molecule. acs.org

| Step | Intermediate/Transition State | Description |

| I | Catalyst Activation | The precatalyst is converted into the active catalytic species. |

| II | Substrate Coordination | The 2-naphthol substrate coordinates to the metal center of the catalyst. In chiral systems, this occurs in a specific geometry. |

| III | Transition State (TS) | The difluoromethyl group is transferred to the naphthol substrate. This is often the rate- and selectivity-determining step, stabilized by non-covalent interactions (e.g., H-bonding, π-stacking). acs.orgnih.gov |

| IV | High-Valent Metal Intermediate | A transient high-valent species, such as an alkyl-Ni(III)-CF2H complex, may be formed. nih.gov |

| V | Reductive Elimination | The C-CF2H bond is formed, releasing the this compound product. |

| VI | Catalyst Regeneration | The catalyst returns to its active state to begin a new cycle. nih.gov |

This table outlines a generalized catalytic cycle for the formation of this compound, highlighting the critical transition state.

Regiochemical and Stereochemical Control Mechanisms in Difluoromethylation of Naphthols

Controlling the position (regiochemistry) and spatial orientation (stereochemistry) of the difluoromethyl group is essential for synthesizing a single, well-defined product.

Regiochemical Control : The inherent electronic properties of 2-naphthol strongly direct electrophilic and radical substitutions to the C1 position. The hydroxyl group at C2 is an activating, ortho-, para-directing group. In the case of 2-naphthol, the C1 position is the most electronically enriched and sterically accessible ortho position, making it the preferred site for attack by electrophilic or radical difluoromethylating agents. researchgate.net This intrinsic reactivity simplifies the challenge of regiocontrol, typically leading to the formation of this compound as the major product over other isomers. smolecule.com

Stereochemical Control : When the reaction creates a chiral center, achieving high enantioselectivity requires the use of chiral catalysts. Asymmetric difluoromethylation is an underdeveloped area, but principles from related transformations can be applied. nih.gov The mechanism of stereocontrol relies on the chiral environment created by the catalyst. For instance, a chiral bisoxazoline ligand coordinated to a nickel center can create a "chiral pocket." nih.gov The 2-naphthol substrate binds to the catalyst in a way that exposes one of its two prochiral faces to the incoming difluoromethylating agent, while the other face is blocked by the ligand's bulky substituents.

The origin of enantioselectivity is often traced back to subtle differences in the energy of the diastereomeric transition states. Multiple non-covalent interactions, including C-H···π and slipped π-π stacking between the catalyst and the substrate, collectively favor one transition state over the other. nih.govnih.gov

Role of Catalyst-Substrate Interactions and Ligand Effects

The catalyst and its associated ligands are not mere spectators; they actively participate in the reaction, influencing rate, yield, and selectivity through direct interactions with the substrate.

Catalyst-Substrate Interactions : As mentioned, non-covalent interactions are crucial for stabilizing the enantiodetermining transition state. nih.gov In the context of 2-naphthol difluoromethylation, the phenolic hydroxyl group is a key handle for interaction. It can act as a hydrogen bond donor or acceptor, anchoring the substrate to the catalyst and enhancing facial discrimination. acs.orgwou.edu Furthermore, the extended aromatic system of the naphthyl group provides a large surface for π-stacking interactions with phenyl or other aromatic groups on the catalyst's ligands, a feature known to be important for high asymmetric induction. acs.orgnih.gov

Ligand Effects : The electronic and steric properties of the ligands bound to the metal center have a profound impact on the reaction's outcome. In palladium- or rhodium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is often critical.

Bite Angle : For bidentate phosphine ligands, the natural bite angle (the P-Metal-P angle) can influence the ease of key steps like reductive elimination. Ligands with larger bite angles, such as DPEphos, have been shown to dramatically improve yields in related hydroboration reactions, likely by facilitating the desired C-B bond elimination, a step analogous to C-C or C-F bond formation. rhhz.net Conversely, ligands with small bite angles can be ineffective. rhhz.net

Steric Bulk : Bulky, electron-rich monophosphine ligands like BrettPhos and PtBu3 are often effective in Pd-catalyzed cross-coupling reactions, as they promote the initial oxidative addition step and stabilize the active catalytic species. nsf.gov

Chirality : In asymmetric catalysis, the ligand is the source of chirality. The specific structure of the chiral ligand, such as the cyclopropyl (B3062369) groups on a bisoxazoline ligand, can be vital for achieving high enantioselectivity. nih.gov

| Ligand | Metal/Catalyst System | Effect on Reaction | Reference |

| BrettPhos | Pd(dba)2 | Good yields in difluoromethylation of aryl chlorides. | nsf.gov |

| DPEphos | Cationic Rhodium(I) | Dramatically improved yield in hydroboration compared to small bite-angle ligands. | rhhz.net |

| Xantphos | Cationic Rhodium(I) | Decreased yield compared to DPEphos, showing sensitivity to bite angle. | rhhz.net |

| Chiral Bisoxazoline (L*) | Ni(ClO4)2·6H2O | High enantioselectivity (>99% e.e.) in decarboxylative difluoromethylation. | nih.gov |

| dppf | Pd(dba)2 | Low yields in Pd-catalyzed difluoromethylation of aryl chlorides. | nsf.gov |

This table illustrates the significant impact of ligand choice on the efficiency and outcome of metal-catalyzed reactions relevant to the formation of C-CF2H bonds.

Chemical Derivatization and Further Transformations of 1 Difluoromethyl 2 Naphthol Analogues

Transformations at the Naphthol Hydroxyl Group

The hydroxyl group of 1-(difluoromethyl)-2-naphthol is a key site for derivatization, behaving similarly to other phenolic compounds but with its nucleophilicity modulated by the electronic effects of the difluoromethyl group. The electron-withdrawing nature of the -CF2H group reduces the electron density on the naphthalene (B1677914) ring system, which in turn can influence the acidity and reactivity of the hydroxyl group. vulcanchem.com

Key transformations at this position include:

O-Alkylation and Etherification: The hydroxyl group can be alkylated to form various ethers. A notable transformation is O-difluoromethylation, which can be achieved by reacting the corresponding phenolate (B1203915) with a difluorocarbene precursor like sodium chlorodifluoroacetate. orgsyn.org This reaction is thought to proceed via the generation of an electrophilic difluorocarbene (:CF2) which is then trapped by the nucleophilic phenolate. orgsyn.orgcas.cn This method provides a direct route to aryl difluoromethyl ethers, a motif of interest in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity. orgsyn.org

Arylation: The hydroxyl group can also undergo cross-coupling reactions to form diaryl ethers. For instance, 2-naphthol (B1666908) derivatives can react with hypervalent iodine salts in the presence of a radical initiator to yield arylated products. beilstein-journals.org The efficiency of this coupling can be influenced by the electronic nature of the aryl group being transferred. beilstein-journals.org

Formation of Naphthoxyl Radicals: Under oxidative conditions, such as in the presence of hydroxyl radicals (•OH) or azide (B81097) radicals (N3•), the naphthol moiety can be oxidized to form a naphthoxyl radical. researchgate.net This reactive intermediate can then participate in further reactions, leading to a variety of oxidation products. researchgate.net

The table below summarizes representative transformations involving the naphthol hydroxyl group.

| Reaction Type | Reagents and Conditions | Product Type | Significance | Reference |

| O-Difluoromethylation | Sodium chlorodifluoroacetate (ClCF2CO2Na), base, heat | Aryl difluoromethyl ether | Introduces a second CF2H group; modulates physicochemical properties. | orgsyn.org |

| O-Arylation | Aryl(TMP)iodonium tosylates, TEMPO | Diaryl ether / C-arylated products | Forms C-O or C-C bonds for structural extension. | beilstein-journals.org |

| Radical Oxidation | Hydroxyl radical (•OH), Azide radical (N3•) | Naphthoxyl radical | Creates a reactive intermediate for further transformations. | researchgate.net |

Reactions Involving the Difluoromethyl Substituent

The difluoromethyl (-CF2H) group is generally characterized by its high stability due to the strength of the carbon-fluorine bonds. However, it is not completely inert and its presence significantly influences the electronic properties of the naphthalene ring, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. smolecule.comsmolecule.com While direct transformations of the -CF2H group on the naphthol ring are not extensively documented, related chemistry provides insight into its potential reactivity.

Reductive Transformations: The difluoromethyl group can be considered a synthetic equivalent of other functional groups. For example, α,α-difluoromethyl ketone groups can be converted into esters or amides. beilstein-journals.org More relevantly, strategies exist for the reductive cleavage of sulfonyl or sulfanyl (B85325) groups to yield a difluoromethyl group. cas.cnsorbonne-universite.fr For instance, (benzenesulfonyl)difluoromethyl alcohols can be reductively desulfonylated using sodium amalgam (Na(Hg)) to give the corresponding difluoromethyl alcohols. cas.cncas.cn This suggests that if a 1-(benzenesulfonyl-difluoromethyl)-2-naphthol derivative were synthesized, a subsequent reduction could provide a pathway to modify the difluoromethyl group or its precursors.

Hydrogen Bond Donor: The hydrogen atom of the -CF2H group can act as a hydrogen bond donor. cas.cnsorbonne-universite.frrsc.org This property is significant in the context of molecular recognition and binding to biological targets, where it can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. cas.cnsorbonne-universite.fr Studies have shown that the hydrogen bond acidity of ArOCF2H is comparable to that of thiophenol. rsc.org

The following table outlines potential reactions based on the known chemistry of the difluoromethyl group.

| Reaction Class | Conceptual Transformation | Reagents/Methodology | Potential Product | Reference |

| Reductive Desulfonylation | PhSO2CF2-R → HCF2-R | Sodium amalgam (Na(Hg)), Na2HPO4, MeOH | Difluoromethyl alcohol | cas.cncas.cn |

| Reductive Desulfanylation | RS-CF2-R' → HCF2-R' | Raney Nickel, H2 | Difluoromethyl compound | sorbonne-universite.fr |

| C-H Bond Interaction | Ar-CF2-H ...Acceptor | - | Hydrogen-bonded complex | rsc.org |

Annulation and Cyclization Reactions to Construct Fused Polycyclic Systems

The electron-rich aromatic framework of naphthols makes them excellent substrates for annulation and cyclization reactions, enabling the synthesis of complex, fused polycyclic and heterocyclic systems. researchgate.net The presence of a difluoromethyl group can influence the regioselectivity and efficiency of these reactions.

Diels-Alder Reactions: Naphthols can participate as diene components in Diels-Alder reactions, particularly after tautomerization to a keto form or through photoenolization. An efficient approach involves a tandem photoenolization Diels-Alder (PEDA) reaction, which has been used to construct naphthol-fused polycyclic products. rsc.org

Intramolecular Cyclizations: Hydroxyl-directed C-H activation is a powerful tool for building fused rings. For example, ruthenium-catalyzed peri-selective C-H acylmethylation of 1-naphthols with sulfoxonium ylides, followed by a one-pot cyclization, yields fluorescent annulated pyrans. acs.org

[4+2] Annulations: Dearomative annulation of naphthols with yne-allylic esters represents another strategy to build complex scaffolds. beilstein-journals.org

Heteroannulation: Atroposelective three-component heteroannulation reactions have been developed to synthesize axially chiral biaryl systems, which can involve naphthol derivatives. beilstein-journals.org

These strategies can be applied to this compound analogues to generate novel fluorinated polycyclic aromatic compounds.

| Reaction Type | Key Reactants | Catalyst/Conditions | Fused System Formed | Reference |

| Photoenolization Diels-Alder (PEDA) | ortho-tolualdehyde derivatives, dienophiles | Ti(Oi-Pr)4, light | Naphthol-fused polycycles | rsc.org |

| C-H Acylmethylation/Annulation | 1-Naphthols, sulfoxonium ylides | Ruthenium catalyst | Annulated pyrans | acs.org |

| Dearomative [4+2] Annulation | 2-Naphthols, yne-allylic esters | - | Fused carbocycles | beilstein-journals.org |

| Atroposelective Heteroannulation | Naphthols, other components | Chiral Phosphoric Acid (CPA) | Axially chiral heterobiaryls | beilstein-journals.org |

Multi-Component Reactions for Structural Diversification of Naphthol Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural features from all components, are highly efficient for generating molecular diversity. researchgate.netrsc.org Naphthols, particularly 2-naphthol, are widely used as key building blocks in various MCRs due to their multiple reactive sites and ready availability. researchgate.net These reactions offer a powerful platform for synthesizing diverse and complex N/O-containing heterocyclic scaffolds. researchgate.netimrpress.com

Betti Reaction: This is a classic MCR where a naphthol, an aldehyde, and an amine (or ammonia) react to form 1-aminoalkyl-2-naphthols, known as Betti bases. imrpress.comresearchgate.net This reaction can be catalyzed by various agents, including copper triflate (Cu(OTf)2), and can be performed under solvent-free conditions. beilstein-journals.org The resulting Betti bases are valuable intermediates for further transformations and have applications in asymmetric synthesis and medicinal chemistry. imrpress.comresearchgate.net

Synthesis of Amidoalkylnaphthols: A variation of the Betti reaction involves the condensation of a naphthol, an aldehyde, and an amide or nitrile. scirp.org For example, 2-naphthol, an aromatic aldehyde, and acetonitrile (B52724) can react in the presence of tetrachlorosilane (B154696) to produce 1-amidoalkyl-2-naphthols in high yields. scirp.org

Construction of Fused Heterocycles: Naphthols can be employed in MCRs to construct more complex fused systems. For instance, the Betti reaction products can be used in subsequent Bargellini multicomponent reactions to synthesize novel naphtho[1,2-f] smolecule.comoxazepine scaffolds. researchgate.netchemicalpapers.com

The use of this compound in these MCRs would directly lead to the synthesis of novel, fluorinated analogues of well-known scaffolds like Betti bases and amidoalkylnaphthols, diversifying the chemical space for applications such as drug discovery. imrpress.com

| MCR Name/Type | Components | Catalyst/Conditions | Product Scaffold | Reference |

| Betti Reaction | 2-Naphthol, Aldehyde, Amine | Cu(OTf)2 / SiO2, solvent-free | 1-Aminoalkyl-2-naphthol (Betti Base) | beilstein-journals.orgimrpress.com |

| Amidoalkylnaphthol Synthesis | 2-Naphthol, Aldehyde, Acetonitrile/Benzonitrile | Tetrachlorosilane (TCS) | 1-Amidoalkyl-2-naphthol | scirp.org |

| Consecutive Betti/Bargellini | 2-Naphthol, Aldehyde, Amine; then Ketone, Chloroform | Base (NaOH) | Naphtho[1,2-f] smolecule.comoxazepine | researchgate.netchemicalpapers.com |

Computational Chemistry Approaches for the Study of 1 Difluoromethyl 2 Naphthol

Electronic Structure Calculations: DFT and Beyond

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. mpg.de For 1-(difluoromethyl)-2-naphthol, these calculations reveal how the interplay between the naphthalene (B1677914) core, the hydroxyl group, and the difluoromethyl substituent dictates its geometry, stability, and chemical reactivity. DFT is a particularly popular method due to its favorable balance of computational cost and accuracy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. lupinepublishers.com For this compound, methods like DFT (e.g., using the B3LYP functional with a basis set like 6-31G**) are employed to determine equilibrium bond lengths, bond angles, and dihedral angles. lupinepublishers.comsmu.edu

Conformational analysis, which studies the different spatial arrangements of a molecule resulting from rotation around single bonds, is also crucial. orgosolver.comlibretexts.org In this compound, key rotations include the orientation of the hydroxyl proton and the rotation around the C-C bond connecting the difluoromethyl group to the naphthyl ring. The analysis identifies the most stable conformers and the energy barriers between them. For instance, studies on similar naphthols have shown that the orientation of the OH group can lead to different isomers (e.g., cis and trans), with non-planarity sometimes resulting from steric interactions, such as those between nearby hydrogen atoms. smu.edunsf.gov The presence of the difluoromethyl group could introduce additional steric hindrance or stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl H and a fluorine atom, influencing the preferred conformation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-O | ~1.36 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C1-C(F2H) | ~1.50 Å |

| Bond Angle | C1-C2-O | ~118° |

| Dihedral Angle | H-O-C2-C3 | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the most available electron orbital, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. libretexts.org

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.8 | Site of electron donation (nucleophilic character) |

| LUMO | -0.9 | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 4.9 | Indicates moderate kinetic stability |

Charge distribution analysis provides insight into the electronic landscape of a molecule by assigning partial charges to each atom. libretexts.org One common method is Mulliken population analysis, which partitions the total electron density among the atoms. openmx-square.org This analysis helps to identify electrostatic properties, polar regions, and potential sites for intermolecular interactions.

In this compound, the highly electronegative fluorine and oxygen atoms are expected to carry significant partial negative charges. Consequently, the hydrogen atom of the hydroxyl group, the hydrogen on the difluoromethyl group, and the carbon atoms attached to the O and F atoms will exhibit partial positive charges. This charge distribution is critical for understanding the molecule's dipole moment, solubility, and its ability to act as a hydrogen bond donor or acceptor.

| Atom | Partial Charge (e) |

|---|---|

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| F (difluoromethyl) | -0.38 |

| C (of CHF2) | +0.25 |

| C2 (ring, bonded to O) | +0.20 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Mechanistic Probing Through Computational Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. numberanalytics.comrsc.org By mapping the potential energy surface that connects reactants to products, researchers can identify transition states (the highest energy points along a reaction coordinate) and intermediates (stable species formed during the reaction). researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For this compound, computational studies could probe various reactions, such as its synthesis via electrophilic substitution on 2-naphthol (B1666908) or its participation in further functionalization reactions. For example, in a reaction where the naphthol acts as a nucleophile, calculations could compare the activation barriers for attack at different positions, explaining the observed regioselectivity. nih.gov DFT calculations can model the complete reaction pathway, including the geometry of transition states and the influence of catalysts, providing a detailed picture of how bonds are formed and broken. researchgate.net

Solvation Effects and Their Computational Modeling

Most chemical reactions occur in a solvent, which can significantly influence molecular properties and reactivity. ucsb.edu Computational models account for these environmental effects using either explicit or implicit solvation models. Explicit models treat individual solvent molecules, which is computationally expensive. A more common approach is the use of implicit models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a defined dielectric constant. wikipedia.org

Modeling this compound in different solvents using PCM can predict how its structure, electronic properties, and stability change in various environments. For instance, polar solvents are expected to stabilize charge separation and can influence the energy of frontier orbitals and the barriers of polar reaction mechanisms. researchgate.net These calculations are essential for comparing theoretical predictions with experimental results, which are almost always obtained in solution.

Prediction of Molecular Features and Interactions

Computational methods excel at predicting the types and strengths of non-covalent interactions that govern molecular recognition and self-assembly. smu.edu For this compound, these calculations can identify key intramolecular and intermolecular forces.

Intramolecular Interactions: As noted in the conformational analysis, there is a potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the difluoromethyl group. Calculations can confirm the existence of this bond and quantify its strength.

Intermolecular Interactions: The molecule can participate in various intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor. The difluoromethyl group, with its partially positive hydrogen and negative fluorines, can also engage in hydrogen bonding. nih.gov Furthermore, the extended π-system of the naphthalene ring allows for π-π stacking and C-H/π interactions with other molecules. nsf.gov

Computational analysis, using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can visualize and characterize these weak interactions, which are critical for understanding the compound's physical properties and its interactions with biological targets or other chemical species. smu.eduresearchgate.net

Advanced Applications and Future Research Directions in Material Science and Chemical Technology

Incorporation into Functional Materials (e.g., Optical, Electronic)

The introduction of fluorinated groups is a powerful strategy for developing advanced functional materials with tailored properties. While direct research on 1-(difluoromethyl)-2-naphthol in material science is not extensively documented, the known effects of the difluoromethyl group and the naphthol backbone allow for informed projections of its potential. The –CHF2 group is electron-withdrawing and can enhance thermal stability and chemical resistance in polymer matrices.

The naphthalene (B1677914) core is itself a chromophore, and its substitution with a difluoromethyl group can modulate its optical and electronic characteristics. The electron-withdrawing nature of the –CHF2 group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the naphthalene system, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Furthermore, the ability of the C-H bond in the difluoromethyl group to act as a hydrogen bond donor could be exploited to control the self-assembly and packing of molecules in the solid state, influencing the bulk properties of the material. nih.govrsc.org

Table 1: Potential Effects of this compound Incorporation into Functional Materials

| Property | Potential Effect | Rationale |

| Thermal Stability | Increased | Fluorinated compounds often exhibit enhanced thermal stability. |

| Electronic Properties | Modified HOMO/LUMO levels | The electron-withdrawing –CHF2 group alters the electronic landscape of the naphthalene ring. |

| Solubility | Modified | The –CHF2 group increases lipophilicity, affecting solubility in organic solvents. researchgate.net |

| Solid-State Packing | Controlled intermolecular interactions | The –CHF2 group's capacity for hydrogen bonding can direct molecular self-assembly. nih.govrsc.org |

Utilization as Building Blocks in Complex Molecular Synthesis

The structure of this compound makes it a versatile building block for organic synthesis. mdpi.com It possesses multiple reactive sites that can be selectively functionalized. 2-Naphthol (B1666908) itself is an important and cost-effective starting material used in a wide array of organic transformations due to its electron-rich aromatic system. ebi.ac.uk

The key reactive sites of this compound include:

The Hydroxyl Group: This group can undergo O-alkylation or O-arylation to form ethers, or be converted into a triflate, a good leaving group for cross-coupling reactions.

The Naphthalene Ring: The electron-rich ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and difluoromethyl groups would guide the position of incoming electrophiles.

The Difluoromethyl Group: While generally stable, modern synthetic methods are emerging for the transformation of C-F bonds, opening potential pathways for further derivatization.

This trifecta of reactivity allows the molecule to serve as a precursor for a diverse range of more complex structures, including pharmaceuticals, agrochemicals, and ligands for catalysis. researchgate.netresearchgate.net For instance, derivatives of 2-naphthol are used in multicomponent reactions to build complex heterocyclic frameworks. ebi.ac.ukderpharmachemica.com The presence of the difluoromethyl group adds a valuable feature for tuning the biological activity and metabolic stability of the final products. ohiolink.edu

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class |

| O-Alkylation | Alkyl halide, Base | Difluoromethylated naphthyl ethers |

| Electrophilic Halogenation | NBS, NCS | Halogenated difluoromethyl-2-naphthols |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst (after conversion to triflate) | N-Aryl amines |

| Suzuki Coupling | Boronic acid, Palladium catalyst (after conversion to triflate) | Biaryl compounds |

| Mannich Reaction | Formaldehyde, Amine | Aminomethylated derivatives |

Development of Novel Catalytic Systems Employing Difluoromethylated Naphthol Ligands

Axially chiral bi-naphthols, particularly 1,1'-bi-2-naphthol (B31242) (BINOL), are privileged ligands in asymmetric catalysis. researchgate.netchemrxiv.org Modifications to the BINOL skeleton, affecting its steric and electronic properties, have been shown to be highly effective in improving catalyst performance in various reactions. collectionscanada.canih.gov

Introducing a difluoromethyl group at a strategic position on a BINOL-type ligand, such as in a hypothetical (S)-6,6'-bis(difluoromethyl)-[1,1'-biphenyl]-2,2'-diol, could significantly alter the catalyst's behavior. researchgate.netchemrxiv.org The electron-withdrawing nature of the –CHF2 group would make the hydroxyl groups more acidic and could influence the Lewis acidity of a metal center coordinated to it. rsc.org This electronic tuning can have a dramatic impact on both the reactivity and enantioselectivity of the catalyst. researchgate.net Furthermore, the steric profile of the ligand would be altered, which is another critical factor in achieving high levels of stereocontrol. Research on fluorinated BINOL derivatives has already demonstrated that such modifications can be crucial for achieving high reactivity and enantioselectivity in challenging C-H activation reactions. researchgate.net

Table 3: Comparison of BINOL and a Hypothetical Difluoromethylated Analog as a Catalyst Ligand

| Feature | Standard BINOL | Hypothetical Difluoromethyl-BINOL | Potential Catalytic Advantage |

| Electronic Nature | Electron-rich aromatic rings | Electron-withdrawing –CHF2 groups | Modulated Lewis acidity of the metal center, potentially enhancing reactivity. rsc.org |

| Acidity of –OH | Standard pKa | Increased acidity | Alters binding to metal centers and interaction with substrates. |

| Steric Profile | Well-defined chiral pocket | Modified steric bulk and shape | Fine-tuning of the chiral environment to improve enantioselectivity. rsc.org |

| Lipophilicity | Moderate | Increased | Improved solubility in non-polar solvents used in catalysis. |

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of naphthol derivatives has been a target for green chemistry approaches. For example, multicomponent reactions for the synthesis of 1-amidoalkyl-2-naphthols have been developed using biodegradable catalysts like tannic acid or natural reagents like lemon juice, often under solvent-free conditions. derpharmachemica.comresearchgate.net Another innovative approach is "Grindstone Chemistry," a solvent-free method that involves simply grinding solid reactants together, which has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com

Adapting these principles to the synthesis of this compound could involve:

Use of Greener Reagents: Employing safer and more environmentally benign fluorinating sources. Recent research has focused on developing PFAS-free synthesis routes for fluorinated compounds, for instance, by using common fluoride (B91410) salts like potassium fluoride. uva.nleurekalert.org

Energy Efficiency: Utilizing methods like microwave irradiation or mechanochemistry ("grindstone" chemistry) to reduce reaction times and energy consumption. researchgate.netijcmas.com

Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of starting materials into the final product. derpharmachemica.com

From an application perspective, using this compound to create more effective functional materials or more efficient catalysts also aligns with green chemistry. A more efficient catalyst reduces the amount of catalyst needed and can lead to cleaner reactions with less waste. Similarly, creating more durable and stable materials can extend product lifetimes, reducing the environmental burden associated with production and disposal.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing difluoromethyl groups into naphthol derivatives?

- Methodological Answer : The introduction of difluoromethyl groups can be achieved via modified Mannich reactions or multi-component reactions. For example, 1-amidoalkyl-2-naphthol derivatives are synthesized using aldehydes, 2-naphthol, and amides in the presence of barium phosphate nano-powders as catalysts under solvent-free conditions . Adapting this approach, difluoromethyl-containing aldehydes could react with 2-naphthol and amines to yield the target compound. Reaction optimization should focus on temperature (e.g., 60–80°C), catalyst loading, and solvent selection (e.g., methanol or ethanol) to enhance yields and regioselectivity .

Q. How can the structural conformation of 1-(Difluoromethyl)-2-naphthol be characterized?

- Methodological Answer : Microwave spectroscopy combined with isotopic substitution (e.g., 13C labeling) is effective for determining substitution structures and non-covalent interactions. For cis/trans conformers, semi-experimental effective structures (SEES) can be derived by analyzing rotational constants and vibrational corrections. Computational methods (DFT or ab initio) should complement experimental data to resolve steric and electronic effects of the difluoromethyl group on the naphthalene ring .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., immobilized polysaccharide-based CSPs like Chiralpak IA or IB) is optimal for separating enantiomers . Spectrophotometric methods using PAN (1-(2-Pyridylazo)-2-naphthol) analogs as chelating agents can enhance sensitivity for metal-ion detection in trace analysis . Preconcentration techniques with functionalized nanomaterials (e.g., PAN-modified MWNTs) improve detection limits in environmental samples .

Advanced Research Questions

Q. How does the difluoromethyl substituent influence the enantiomeric resolution of 2-naphthol derivatives?

- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group alters π-π interactions and hydrogen-bonding capacity with chiral stationary phases. Enantioseparation on polysaccharide-based CSPs (e.g., Chiralpak IE) requires optimization of mobile phase composition (CO₂/co-solvent ratios in supercritical fluid chromatography) and temperature. Retention factors (k′) and separation factors (α) should be compared to non-fluorinated analogs to quantify steric and electronic contributions .

Q. What mechanistic insights exist for the reactivity of difluoromethyl-substituted naphthols in multi-component reactions?

- Methodological Answer : Mechanistic studies using NMR spectroscopy and molecular modeling reveal that the difluoromethyl group stabilizes intermediates via hyperconjugation. In Mannich-type reactions, the substituent enhances electrophilicity at the α-carbon, accelerating nucleophilic attack by amines. Kinetic experiments (e.g., monitoring reaction progress via FT-IR or LC-MS) can identify rate-determining steps and side-product formation pathways .

Q. How do electronic effects of the difluoromethyl group affect the nonlinear optical (NLO) properties of 2-naphthol derivatives?

- Methodological Answer : The difluoromethyl group increases polarizability due to its strong electron-withdrawing effect, enhancing third-order nonlinear susceptibility (χ³). Z-scan techniques at 532 nm quantify nonlinear absorption coefficients (β) and refractive indices (n₂). Comparative studies with methyl or trifluoromethyl analogs reveal structure-property relationships, with difluoromethyl derivatives exhibiting superior NLO responses for photonic applications .

Q. What strategies address contradictory data in the thermal stability and decomposition products of halogenated naphthols?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition pathways (e.g., release of HF or CO₂). Discrepancies in thermal stability between computational predictions (e.g., bond dissociation energies from DFT) and experimental data require validation via controlled pyrolysis studies. Systematic variation of substituents (e.g., difluoromethyl vs. chloromethyl) isolates electronic vs. steric effects on degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.